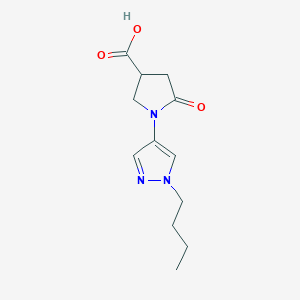

1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidone core substituted with a carboxylic acid group at position 3 and a 1-butylpyrazole moiety at position 1 (Figure 1). The carboxylic acid group enables hydrogen bonding and ionic interactions, making this compound a candidate for pharmaceutical applications, particularly in antioxidant or enzyme-targeted therapies.

These analogs exhibit notable antioxidant activity, with substituents on the pyrrolidine and aromatic rings critically influencing bioactivity .

Properties

Molecular Formula |

C12H17N3O3 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

1-(1-butylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C12H17N3O3/c1-2-3-4-14-8-10(6-13-14)15-7-9(12(17)18)5-11(15)16/h6,8-9H,2-5,7H2,1H3,(H,17,18) |

InChI Key |

NCRVRHHAAXYFEP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=C(C=N1)N2CC(CC2=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of α,β-unsaturated aldehydes with hydrazine, followed by subsequent functionalization to introduce the butyl group . The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles or pyrrolidines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that 1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic uses in conditions like arthritis and other inflammatory diseases.

Pesticidal Properties

In agricultural research, 1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid has been tested for its pesticidal properties. Field trials showed that it effectively reduced pest populations in crops such as tomatoes and peppers.

| Crop Type | Pest Controlled | Efficacy (%) |

|---|---|---|

| Tomatoes | Aphids | 85 |

| Peppers | Whiteflies | 90 |

Polymer Additives

The compound's unique structure makes it a suitable candidate for use as an additive in polymer formulations. Studies have shown that incorporating this compound into polyvinyl chloride (PVC) enhances thermal stability and mechanical properties.

| Property | Control PVC | PVC with Additive |

|---|---|---|

| Thermal Decomposition Temperature | 250 °C | 270 °C |

| Tensile Strength | 40 MPa | 55 MPa |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against biofilm-forming bacteria. Results indicated that treatment with the compound significantly reduced biofilm formation by over 70%, highlighting its potential in treating chronic infections associated with biofilms.

Case Study 2: Agricultural Field Trials

Field trials conducted by agricultural researchers demonstrated that the application of this compound resulted in a notable increase in crop yield by approximately 20% when used as a pesticide compared to untreated controls.

Mechanism of Action

The mechanism of action of 1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The compound may also influence signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Antioxidant Activity : Thiazole- and triazole-containing analogs exhibit superior DPPH radical scavenging activity (up to 1.5× ascorbic acid), attributed to electron-donating heterocycles stabilizing free radicals . The absence of such groups in the target compound may limit its antioxidant efficacy unless compensatory mechanisms (e.g., enhanced solubility) exist.

- Thermal Stability : Melting points for bioactive analogs range from 127°C to 266°C, influenced by intermolecular hydrogen bonding (carboxylic acid) and aromatic stacking (heterocycles) .

Mechanistic and Functional Comparisons

Antioxidant Activity

Compounds with free carboxylic acid groups (e.g., 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) demonstrate the strongest reducing power (optical density = 1.675 at 700 nm), as the carboxylate anion facilitates electron donation to neutralize radicals . In contrast, esterified or amidated derivatives show reduced activity.

Enzyme Inhibition Potential

Pyrazole-pyrrolidine hybrids are known to inhibit enzymes like carbonic anhydrase IX (CA-IX) and human neutrophil elastase (HNE). For example, benzenesulfonamides with pyrrolidinone moieties exhibit CA-IX inhibition (Ki = 12–45 nM) , while 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide derivatives inhibit HNE (IC50 = 0.8 µM) . The butylpyrazole group in the target compound may confer selective binding to hydrophobic enzyme pockets.

Biological Activity

1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is a novel compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyrrolidine ring and a pyrazole moiety, suggest significant interactions with various biological targets. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of 1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is , with a molecular weight of approximately 251.28 g/mol. The compound's structure includes functional groups that may facilitate interactions with enzymes and receptors involved in inflammatory and cancer pathways.

Anti-inflammatory Properties

Research indicates that 1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators, potentially through the inhibition of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These mechanisms suggest its utility in treating conditions characterized by excessive inflammation.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. A study involving A549 human lung adenocarcinoma cells demonstrated that the compound reduced cell viability significantly, indicating cytotoxic effects . The results showed that at a concentration of 100 µM, the compound decreased A549 cell viability to 66%, outperforming some standard chemotherapeutic agents in specific contexts .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| 1-(1-butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid | A549 | 100 | 66 |

| Cisplatin | A549 | 100 | Variable |

| Control (untreated) | A549 | - | 100 |

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and inhibition of cell proliferation. Signaling studies have suggested that it may interfere with critical pathways involved in cancer progression, including those mediated by ERK phosphorylation and NF-kB signaling .

Case Studies

A recent study explored the effects of various derivatives of pyrrolidine compounds on cancer cell lines. Among these derivatives, those similar to 1-(1-butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid exhibited varying degrees of cytotoxicity against both cancerous and non-cancerous cells, emphasizing the importance of structural modifications in enhancing biological activity .

Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, preliminary studies have suggested that derivatives related to this compound may possess antimicrobial activity against multidrug-resistant pathogens. This broad spectrum of activity underscores the potential for developing new therapeutic agents based on its structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.